molecular formula C6H16AlNaO4 B8709870 Vitride

Vitride

Cat. No. B8709870
M. Wt: 202.16 g/mol
InChI Key: XJIQVZMZXHEYOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vitride is a useful research compound. Its molecular formula is C6H16AlNaO4 and its molecular weight is 202.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Vitride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vitride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Vitride

Molecular Formula

C6H16AlNaO4

Molecular Weight

202.16 g/mol

IUPAC Name

sodium;bis(2-methoxyethoxy)alumanuide

InChI

InChI=1S/2C3H7O2.Al.Na.2H/c2*1-5-3-2-4;;;;/h2*2-3H2,1H3;;;;/q2*-1;2*+1;;

InChI Key

XJIQVZMZXHEYOY-UHFFFAOYSA-N

Canonical SMILES

COCCO[AlH2-]OCCOC.[Na+]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a refluxing solution of Red-Al (65 wt % in toluene, 1.86 g, 1.80 mL, 6 mmol, Aldrich cat #19,619-3) in toluene (2 mL) was added dropwise (over 5 min) a solution of crude (36) in toluene (3 mL). After the resultant solution was refluxed for 1 h, TLC analysis (EtOAc-hexanes, 2:1 v/v, +0.5% v/v iPrNH2) revealed the absence of (36) and the appearance of a new polar spot (reduction of (36) with Red-Al at room temperature provided a very complex mixture (HPLC) from which (19) could not be isolated). The cooled (0° C.) reaction mixture was cautiously quenched by addition of 6M aq NaOH (3 mL). After separation of the layers, the organic layer was dried over anhydrous MgSO4 and concentrated in vacuo to give (19) free base as an oil (195 mg, 37% yield). Alternatively, the reduction of (36) was performed using LiAlH4.THF2 1.0M in toluene (3 mL, 3 mmol, Aldrich cat #243949) at room temperature. After carefully quenching the reaction by successive addition of water (100 μL), 6M aq NaOH (100 μL) and water (300 μL), the free base of (19) (423 mg, 80% yield) was obtained.
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1.8 mL
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2 mL
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3 mL
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